molecular formula C22H26N4O4S B2478221 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899751-09-8

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2478221
CAS No.: 899751-09-8
M. Wt: 442.53
InChI Key: PZCODWNEDCPTRI-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic small molecule investigated for its potent inhibitory activity against the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK-STAT pathway is a critical intracellular mechanism for transmitting signals from cytokines, growth factors, and interferons, and its dysregulation is implicated in a wide range of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancers. This compound, characterized by its unique thieno[3,4-c]pyrazole core with a 5,5-dioxo sulfone group and a 3-methylphenyl substituent, is designed to selectively target and modulate this pathway. Research indicates that this class of compounds can act as ATP-competitive inhibitors, binding to the kinase domain of JAK proteins and preventing the phosphorylation and subsequent activation of STAT transcription factors. By disrupting this key signaling cascade, this reagent provides a powerful tool for studying inflammatory responses, immune cell regulation, and oncogenic cell proliferation in vitro and in animal models. It is supplied for research use only and is intended solely for laboratory studies by trained professionals. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-15-6-5-9-17(12-15)26-20(18-13-31(29,30)14-19(18)25-26)24-22(28)21(27)23-11-10-16-7-3-2-4-8-16/h5-7,9,12H,2-4,8,10-11,13-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCODWNEDCPTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multiple steps, starting with the preparation of the cyclohexene and thienopyrazole intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pyrazole-thiophene hybrids, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules 2012) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property/Feature Target Compound Compound 7a Compound 7b
Core Structure Thieno[3,4-c]pyrazol with sulfone Pyrazole-thiophene Pyrazole-thiophene with ester substituent
Key Substituents 3-Methylphenyl, cyclohexenyl ethyl, ethanediamide Malononitrile, hydroxy pyrazole Ethyl cyanoacetate, hydroxy pyrazole
Molecular Weight ~543.62 g/mol (calculated) 320.35 g/mol 378.41 g/mol
Predicted LogP 2.8 (moderate lipophilicity) 1.5 (lower lipophilicity) 2.1 (moderate lipophilicity)
Synthetic Route Not specified in evidence Condensation with malononitrile/S₈ Condensation with ethyl cyanoacetate/S₈
Potential Bioactivity Kinase inhibition (hypothesized) Anticancer (reported for analogs) Anticancer (reported for analogs)

Key Observations

Structural Differences: The target compound’s sulfone groups (5,5-dioxo) contrast with the cyano/ester groups in 7a/b, likely improving aqueous solubility and oxidative stability.

Synthetic Complexity: The synthesis of the target compound likely requires multi-step functionalization of the thieno[3,4-c]pyrazol core, whereas 7a/b are synthesized via simpler condensations .

Biological Relevance :

  • While 7a/b exhibit anticancer activity in preliminary studies, the target compound’s cyclohexenyl and sulfone groups could optimize pharmacokinetic profiles (e.g., half-life, bioavailability) .

Research Findings and Limitations

  • Structural Insights : Computational modeling (using SHELX or ORTEP-3 ) would clarify conformational preferences, but experimental data are absent in the provided evidence.
  • Activity Gaps: No direct bioactivity data for the target compound are cited; comparisons rely on structural analogs. Further in vitro assays are needed to validate hypothesized kinase inhibition.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features unique structural elements that contribute to its biological activity. Its molecular formula is C22H31N3O5S, with a molecular weight of 431.56 g/mol. The presence of a thieno[3,4-c]pyrazole moiety is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with cyclohexene derivatives and 3-methylphenyl precursors.
  • Reactions : Key reactions include alkylation, cyclization to form the thieno[3,4-c]pyrazole ring, and the introduction of the ethylene diamine backbone.
  • Purification : Techniques such as crystallization and chromatography are employed to achieve high purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 15.62 µg/mL.
  • Candida albicans : Similar efficacy demonstrated against fungal strains.

Anticancer Activity

Studies have explored the anticancer potential of related compounds through various assays:

  • Cell Line Studies : Compounds have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism of Action : It is hypothesized that these compounds induce apoptosis via mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression.

The biological effects of this compound may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors that regulate cellular processes.
  • Signal Transduction Modulation : Altering pathways involved in inflammation and cell survival.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of similar thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria using disk diffusion methods.
  • Cytotoxicity Assays : Research involving MTT assays indicated significant cytotoxicity in cancer cell lines treated with the compound at varying concentrations.

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